

# Application Note: Protocol for Assessing the Stability of Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably highlighted by their use in mRNA vaccines.[1][2][3] The stability of these LNPs is a critical quality attribute that directly impacts their safety and efficacy.[1][4] Degradation or aggregation of LNPs during storage can lead to a loss of therapeutic payload, altered biodistribution, and potential immunogenicity. Therefore, a robust protocol to assess the stability of LNP formulations under various conditions is essential during drug development and for establishing appropriate storage and handling procedures.

This application note provides a comprehensive protocol for assessing the stability of mRNA-containing LNPs. It covers the key analytical methods for monitoring the physicochemical properties and integrity of LNPs over time. The described protocols are intended to be a guide for researchers and scientists working on the formulation and development of LNP-based therapeutics.

### **Key Stability-Indicating Parameters**

The stability of LNPs is evaluated by monitoring several key physicochemical parameters over time and under different storage conditions. These include:



- Particle Size and Polydispersity Index (PDI): Changes in particle size and PDI can indicate aggregation or fusion of LNPs. An acceptable size range for many applications is typically between 50 to 200 nm.
- Zeta Potential: This parameter reflects the surface charge of the LNPs and is a crucial
  indicator of colloidal stability. A sufficiently high positive or negative zeta potential can
  prevent particle aggregation due to electrostatic repulsion.
- mRNA Encapsulation Efficiency (EE): EE determines the percentage of mRNA that is successfully encapsulated within the LNPs. A decrease in EE over time suggests leakage of the mRNA payload.
- mRNA Integrity: The integrity of the encapsulated mRNA is paramount for its biological activity. Degradation of the mRNA can render the therapeutic ineffective.
- Morphology: The overall shape and structure of the LNPs can be assessed to identify any changes that may occur during storage.

## Experimental Workflow for LNP Stability Assessment

The following diagram outlines the general workflow for a comprehensive LNP stability study.





Click to download full resolution via product page

Caption: Experimental workflow for assessing the stability of Lipid Nanoparticles (LNPs).

# Experimental Protocols Stability Study Design



- Prepare a sufficient quantity of the LNP formulation to be tested.
- Characterize the initial properties (T=0) of the LNPs according to the protocols below.
- Aliquot the LNP suspension into sterile, sealed vials suitable for the intended storage conditions.
- Store the aliquots at a minimum of three different temperatures to assess thermal stability.
   Recommended conditions include refrigerated (2-8°C), frozen (-20°C), and room temperature (25°C).
- At predetermined time points (e.g., 1, 3, and 6 months), retrieve aliquots from each storage condition for analysis.
- Before analysis, allow frozen samples to thaw completely at room temperature.

## Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a widely used technique to determine the size distribution of nanoparticles in suspension.

#### Materials:

- DLS Instrument (e.g., Malvern Zetasizer)
- · Disposable cuvettes
- Phosphate-buffered saline (PBS), pH 7.4, filtered

- Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
- Dilute the LNP sample to an appropriate concentration with filtered PBS to avoid multiple scattering effects. A typical dilution is 1:100.



- Transfer the diluted sample to a clean, dust-free cuvette.
- Place the cuvette in the DLS instrument.
- Set the measurement parameters, including temperature (typically 25°C) and the dispersant properties (viscosity and refractive index of PBS).
- Perform the measurement. The instrument will report the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI).
- Perform at least three independent measurements for each sample.

## Measurement of Zeta Potential by Electrophoretic Light Scattering (ELS)

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of colloidal stability.

#### Materials:

- ELS-capable instrument (e.g., Malvern Zetasizer)
- Disposable folded capillary cells
- 10 mM NaCl solution, filtered

- Prepare the LNP samples by diluting them in a low ionic strength buffer, such as 10 mM NaCl, to ensure accurate measurement.
- Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are introduced.
- Place the cell into the instrument.
- Set the measurement parameters according to the instrument's software.



- Perform the measurement. The instrument will apply an electric field and measure the velocity of the particles to calculate the zeta potential.
- Perform at least three independent measurements for each sample.

## Determination of mRNA Encapsulation Efficiency (EE) using a Fluorescence-Based Assay

This protocol utilizes a fluorescent dye (e.g., RiboGreen® or SYBR® Gold) that exhibits a significant increase in fluorescence upon binding to nucleic acids. The EE is determined by measuring the fluorescence of the sample with and without a lysing agent (e.g., Triton X-100).

#### Materials:

- Fluorescence microplate reader
- Black 96-well plates
- Fluorescent dye (e.g., Quant-iT™ RiboGreen™ RNA Assay Kit)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- 2% Triton X-100 in TE buffer
- mRNA standard of known concentration

- Prepare a standard curve: Create a series of dilutions of the mRNA standard in TE buffer.
- Prepare samples:
  - Total mRNA: Dilute the LNP sample in TE buffer containing 2% Triton X-100 to lyse the nanoparticles and release the encapsulated mRNA.
  - Free (unencapsulated) mRNA: Dilute the LNP sample in TE buffer without the detergent.
- Assay:



- $\circ$  Add 50  $\mu L$  of each standard and sample dilution to the wells of a black 96-well plate in triplicate.
- Prepare the fluorescent dye solution according to the manufacturer's instructions and add 100 μL to each well.
- Incubate the plate for a few minutes at room temperature, protected from light.
- Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).
- Calculation:
  - Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.
  - Calculate the Encapsulation Efficiency (%) using the following formula: EE (%) = [(Total mRNA Free mRNA) / Total mRNA] x 100

## Assessment of mRNA Integrity by Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution technique used to assess the integrity and purity of RNA.

#### Materials:

- Capillary electrophoresis instrument (e.g., Agilent Bioanalyzer, SCIEX BioPhase 8800 system)
- RNA integrity analysis kit (e.g., Agilent RNA 6000 Nano kit, RNA 9000 Purity & Integrity kit)
- Triton X-100
- Formamide
- Nuclease-free water



#### mRNA Extraction from LNPs:

- Mix the LNP sample with a solution of Triton X-100 (final concentration of ~1.2%) to release the mRNA.
- Incubate at room temperature with shaking for approximately 10-15 minutes.
- Add formamide to the sample to denature the mRNA.

#### · CGE Analysis:

- Prepare the gel-dye mixture and prime the microfluidics chip according to the manufacturer's protocol.
- Load the extracted mRNA samples, a ladder, and markers onto the chip.
- Run the chip in the capillary electrophoresis instrument.

#### Data Analysis:

- The instrument's software will generate an electropherogram showing the size distribution of the RNA.
- Assess the integrity by observing the main mRNA peak and the presence of any degradation products (smaller fragments). The percentage of the main peak area relative to the total RNA detected is a measure of integrity.

## Morphological Analysis by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the visualization of LNPs in their near-native, hydrated state, providing insights into their morphology and internal structure.

#### Protocol:

Sample Preparation: A small aliquot of the LNP suspension is applied to a TEM grid.



- Blotting and Vitrification: The excess liquid is blotted away, and the grid is rapidly plunged into liquid ethane to vitrify the sample, preventing the formation of ice crystals.
- Imaging: The vitrified grid is transferred to a cryo-electron microscope, and images are acquired at cryogenic temperatures.
- Analysis: The acquired images are analyzed to assess the size, shape, and lamellarity of the LNPs.

### **Data Presentation**

Summarize the quantitative stability data in a clear and organized table.

| Time<br>Point | Storage<br>Condition | Z-average<br>(nm) | PDI         | Zeta<br>Potential<br>(mV) | Encapsul<br>ation<br>Efficiency<br>(%) | mRNA<br>Integrity<br>(%) |
|---------------|----------------------|-------------------|-------------|---------------------------|----------------------------------------|--------------------------|
| T=0           | -                    | 85.2 ± 2.1        | 0.15 ± 0.02 | -15.3 ± 1.5               | 95.6 ± 2.3                             | 98.1 ± 1.2               |
| 1 Month       | 4°C                  | 86.1 ± 2.5        | 0.16 ± 0.03 | -14.9 ± 1.8               | 94.8 ± 2.5                             | 97.5 ± 1.5               |
| -20°C         | 90.5 ± 3.2           | 0.21 ± 0.04       | -13.5 ± 2.1 | 92.1 ± 3.1                | 96.8 ± 1.9                             |                          |
| 25°C          | 102.3 ± 4.5          | 0.28 ± 0.05       | -10.2 ± 2.5 | 85.3 ± 4.2                | 90.2 ± 3.5                             |                          |
| 3 Months      | 4°C                  | 87.5 ± 2.8        | 0.17 ± 0.03 | -14.5 ± 1.9               | 93.5 ± 2.8                             | 96.1 ± 2.1               |
| -20°C         | 95.8 ± 3.8           | 0.25 ± 0.05       | -12.1 ± 2.4 | 88.9 ± 3.5                | 94.3 ± 2.8                             |                          |
| 25°C          | 125.6 ± 6.1          | 0.35 ± 0.06       | -8.1 ± 2.9  | 75.6 ± 5.1                | 82.5 ± 4.7                             | _                        |
| 6 Months      | 4°C                  | 88.9 ± 3.1        | 0.18 ± 0.04 | -14.1 ± 2.0               | 92.1 ± 3.0                             | 95.2 ± 2.5               |
| -20°C         | 105.2 ± 4.5          | 0.29 ± 0.06       | -10.8 ± 2.7 | 85.2 ± 4.1                | 91.7 ± 3.3                             |                          |
| 25°C          | 150.1 ± 8.2          | 0.42 ± 0.08       | -6.5 ± 3.2  | 65.2 ± 6.3                | 75.1 ± 5.9                             | -                        |

Data presented are for illustrative purposes only and will vary depending on the LNP formulation and storage conditions.



### Conclusion

The stability of lipid nanoparticles is a multifaceted attribute that requires a comprehensive assessment of various physicochemical parameters. The protocols outlined in this application note provide a robust framework for evaluating the stability of LNP formulations. By systematically monitoring changes in particle size, PDI, zeta potential, encapsulation efficiency, and mRNA integrity over time and under different storage conditions, researchers and drug developers can gain critical insights into the shelf-life of their LNP-based products, ensuring their quality, safety, and efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. agilent.com [agilent.com]
- 2. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Note: Protocol for Assessing the Stability of Lipid Nanoparticles (LNPs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411509#protocol-for-assessing-the-stability-of-lipid-m-lnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com